molecular formula C7H9ClF3N3 B13136813 (R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride

(R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride

Cat. No.: B13136813
M. Wt: 227.61 g/mol
InChI Key: ITHVBSRLVAHKFR-PGMHMLKASA-N
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Description

®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride typically involves the annulation of pyridinium ylides with trifluoroacetyl diazoester. This base-promoted reaction yields highly functionalized 4-trifluoromethyl pyridazines without the use of heavy metal catalysts . The reaction conditions are mild, and the methodology is compatible with a variety of functional groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of base-promoted annulation reactions ensures a high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Research on the interactions of (R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride with biological targets is crucial for understanding its pharmacodynamics. Initial findings suggest that it may interact with various receptors or enzymes, although specific binding affinities and mechanisms remain to be fully characterized.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity against a range of microorganisms. For instance, related compounds have shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, making it a candidate for further investigation in treating neurodegenerative diseases. The presence of the trifluoromethyl group enhances lipophilicity, which may improve receptor binding and metabolic stability .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The compound was particularly effective against Mycobacterium smegmatis, inhibiting growth at concentrations as low as 25 µg/mL .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of similar compounds to enhance their biological activity. The trifluoromethyl group's influence on lipophilicity has been a key factor in improving binding affinity to target receptors . In silico studies using tools like SuperPred have predicted favorable pharmacokinetic profiles for derivatives of this compound.

Mechanism of Action

The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: ®-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyridazine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Overview

(R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride, with the CAS number 1948236-91-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H9_9ClF3_3N3_3
  • Molecular Weight : 227.61 g/mol
  • CAS Number : 1948236-91-6

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Although specific receptor targets for this compound have not been extensively documented in the literature, similar compounds in the pyridazine class have shown promise as modulators of neurotransmitter systems, particularly in relation to NMDA receptors and other central nervous system targets.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds can exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Minimum inhibitory concentrations (MICs) for these compounds often fall within clinically relevant ranges, suggesting potential therapeutic applications in infectious diseases.

CompoundMIC (µg/mL)Target Organism
3d750Fungal pathogens
3eVariesBacterial strains

Antitumor Activity

Pyridazine derivatives have also been evaluated for their antitumor effects. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines, including HCT-116 and PC-3, with IC50_{50} values indicating significant cytotoxicity.

CompoundIC50_{50} (mM)Cell Line
2b13.62SNB-19
2c21.74PC-3

Case Studies

  • Antimicrobial Efficacy : A study evaluating various pyridazine derivatives found that this compound showed promising results against resistant bacterial strains, suggesting a potential role in treating multi-drug resistant infections .
  • Antitumor Activity : In a series of experiments assessing the cytotoxicity of pyridazine derivatives, it was found that certain structural modifications enhanced their efficacy against prostate cancer cells, with this compound being one of the lead compounds .

Properties

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

IUPAC Name

(1R)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m1./s1

InChI Key

ITHVBSRLVAHKFR-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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